

Technical Guide on Pirh2 and its Molecular Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMs02943764

Cat. No.: B15584917

[Get Quote](#)

A Whitepaper for Researchers and Drug Development Professionals

Preamble: A thorough investigation of scientific literature and public databases for the identifier "**MMs02943764**" yielded no specific information. This identifier does not correspond to a known public compound, protein, or gene. Consequently, this guide cannot detail a direct interaction between **MMs02943764** and Pirh2. Instead, this document provides an in-depth overview of the E3 ubiquitin ligase Pirh2, its known molecular interactions, and its central role in cellular regulation, which may serve as a foundational resource for studying the interactions of novel compounds with this target.

Introduction to Pirh2 (RCHY1)

Pirh2, also known as RCHY1 (RING finger and CHY zinc finger domain containing 1), is a crucial E3 ubiquitin ligase that plays a significant role in protein ubiquitination and subsequent proteasomal degradation.^{[1][2]} This process is fundamental to the regulation of numerous cellular functions, including cell cycle progression, DNA damage response, and apoptosis.^{[1][2]} Pirh2 was initially identified as a transcriptional target of the tumor suppressor protein p53, establishing a critical negative feedback loop that controls p53's stability and activity.^{[1][3]} Its dysregulation has been implicated in various human cancers, making it a subject of interest for therapeutic development.^[4]

Key Molecular Interactions of Pirh2

Pirh2 functions by binding to its substrate proteins and facilitating their polyubiquitination, marking them for degradation by the 26S proteasome. The primary and most studied interaction is with the p53 tumor suppressor.

Pirh2 and the p53 Family

- p53: Pirh2 physically interacts with p53 and promotes its ubiquitination, acting independently of MDM2, another key E3 ligase for p53.^[3] This interaction preferably targets the active, tetrameric form of p53.^{[1][5]} By mediating p53 degradation, Pirh2 represses p53-dependent functions such as cell cycle arrest and apoptosis.^{[1][3]} This forms an autoregulatory feedback loop, as p53 induces the transcription of the Pirh2 gene.^[3]
- p63/p73: Pirh2 also targets other members of the p53 family. It can ubiquitylate and promote the degradation of p63 and its dominant-negative form (Δ N-p63), which is important for controlling cell proliferation during differentiation.^[1] Additionally, Pirh2 mediates the ubiquitination of p73, leading to its proteasomal degradation and thereby repressing its transcriptional activity and role in G1 cell cycle arrest.^{[1][6]}

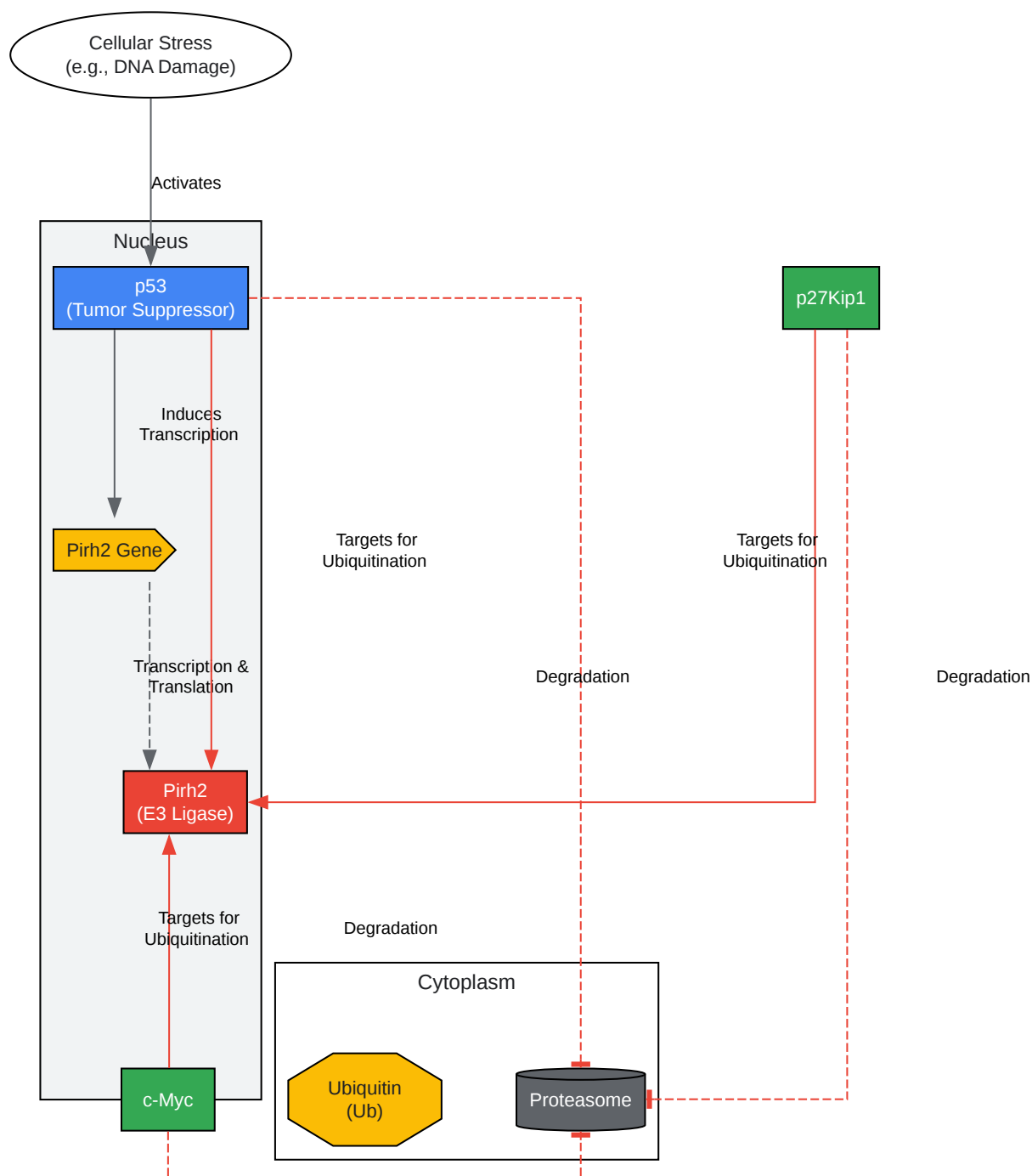
Other Key Pirh2 Substrates

Beyond the p53 family, Pirh2 regulates other critical proteins involved in cell cycle control and oncogenesis.

Substrate Protein	Function of Substrate	Outcome of Pirh2 Interaction
c-Myc	Transcription factor, proto-oncogene promoting cell proliferation.	Pirh2 mediates c-Myc polyubiquitination and proteolysis, acting as a tumor suppressor.[1][4]
p27Kip1	Cyclin-dependent kinase inhibitor, cell cycle regulator.	Pirh2 promotes p27 degradation, facilitating G1-S phase transition.[1][2]
Chk2	Tumor suppressor, cell cycle checkpoint kinase.	Pirh2 has been identified as an E3 ligase for Chk2, implicating it further in the DNA damage response.[1]
HuR	RNA-binding protein that stabilizes target mRNAs.	Pirh2 mediates the ubiquitination and degradation of HuR.[2]

Pirh2 Signaling Pathway

The following diagram illustrates the central role of Pirh2 in regulating the stability of p53 and other key protein substrates. In response to cellular stress, p53 is activated and induces the transcription of Pirh2. Pirh2 protein then acts as an E3 ligase, targeting p53 and other proteins for ubiquitination and subsequent degradation by the proteasome.



[Click to download full resolution via product page](#)

Caption: The Pirh2-p53 negative feedback loop and substrate targeting.

Experimental Protocols for Studying Pirh2 Interactions

To investigate the potential interaction between a novel compound (e.g., **MMs02943764**) and Pirh2, or between Pirh2 and a protein substrate, a series of established biochemical and cell-based assays are required.

Co-Immunoprecipitation (Co-IP)

This method is used to determine if two proteins physically interact within a cell.

- Objective: To verify in-vivo interaction between Pirh2 and a target protein.
- Methodology:
 - Cells are co-transfected with plasmids expressing tagged versions of Pirh2 (e.g., FLAG-Pirh2) and the protein of interest (e.g., HA-p53).
 - After 24-48 hours, cells are lysed in a non-denaturing buffer.
 - The cell lysate is incubated with an antibody specific to one of the tags (e.g., anti-FLAG antibody).
 - Protein A/G beads are added to pull down the antibody-protein complex.
 - The beads are washed to remove non-specific binders.
 - The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and analyzed by Western blot using an antibody against the second tag (e.g., anti-HA antibody).
- Expected Result: A band corresponding to the protein of interest in the Western blot confirms an interaction with Pirh2.

In-Vitro Ubiquitination Assay

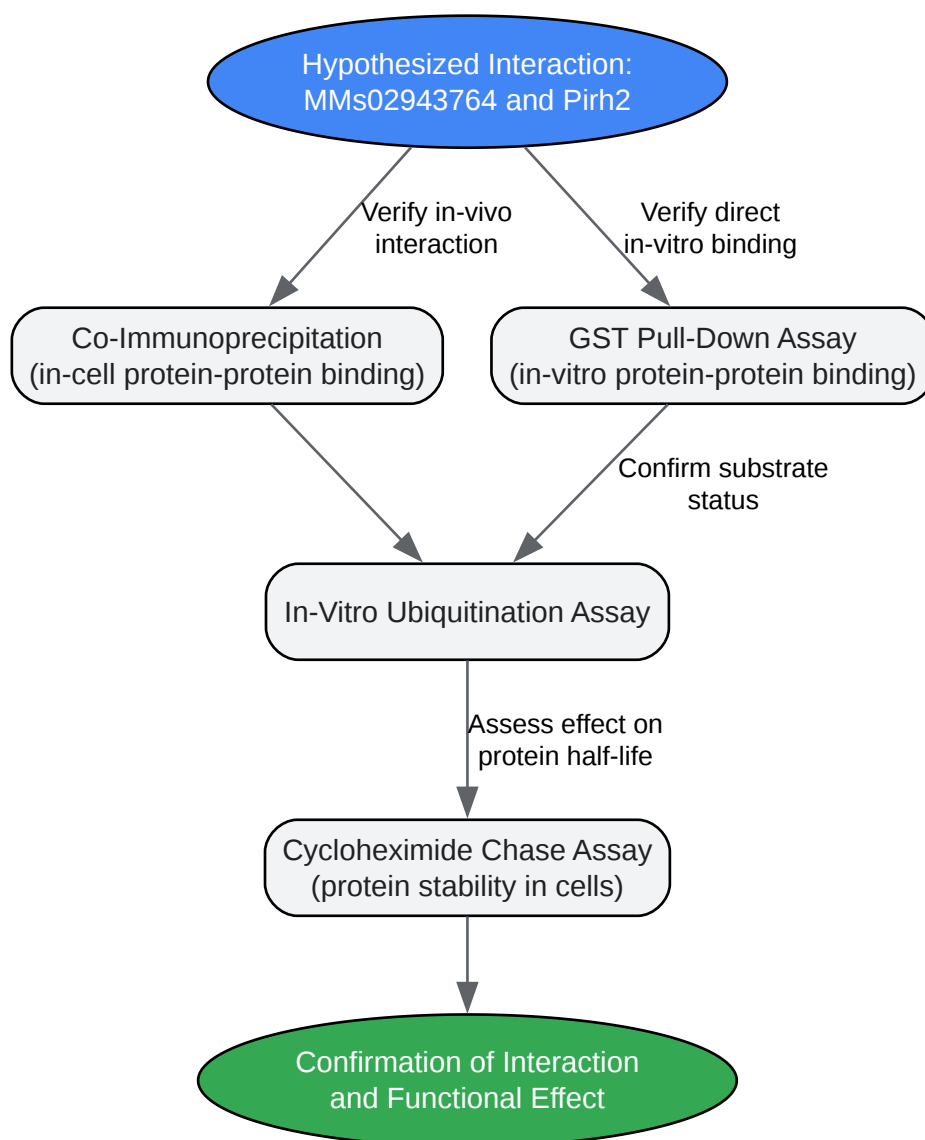
This assay directly measures the E3 ligase activity of Pirh2 towards a specific substrate.

- Objective: To determine if a protein is a direct substrate of Pirh2's ubiquitination activity.

- Methodology:
 - Purified recombinant proteins are required: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), Pirh2 (E3 ligase), the substrate protein, and ubiquitin.[1]
 - All components are combined in a reaction buffer containing ATP.
 - The reaction is incubated at 30-37°C for 1-2 hours.
 - The reaction is stopped by adding SDS loading buffer.
 - Products are resolved by SDS-PAGE and analyzed by Western blot using an antibody against the substrate protein.
- Expected Result: The appearance of higher molecular weight bands (a "ladder") for the substrate protein indicates polyubiquitination by Pirh2.

Workflow for Interaction Studies

The logical flow for investigating a novel Pirh2 interaction is outlined below.



[Click to download full resolution via product page](#)

Caption: A standard experimental workflow for validating Pirh2 interactions.

Conclusion

While no public data exists for **MMs02943764**, the E3 ligase Pirh2 remains a compelling target for research and drug development due to its central role in regulating key tumor suppressors and oncoproteins. Its well-defined interactions with p53, c-Myc, and p27 provide a clear framework for understanding its biological importance. The methodologies and pathways detailed in this guide offer a robust starting point for scientists aiming to investigate novel Pirh2 inhibitors or to understand the mechanism of action of new chemical entities that may intersect

with the Pirh2 signaling axis. Future studies on compounds like **MMs02943764** would follow the principles and experimental workflows outlined herein to characterize their potential interactions with Pirh2 and their downstream functional consequences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pirh2: An E3 ligase with central roles in the regulation of cell cycle, DNA damage response, and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pirh2, a p53-induced ubiquitin-protein ligase, promotes p53 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Pirh2 in mediating the regulation of p53 and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Pirh2-mediated p53 Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirh2, a ubiquitin E3 ligase, inhibits p73 transcriptional activity by promoting its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide on Pirh2 and its Molecular Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584917#mms02943764-and-pirh2-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com